molecular formula C16H15BrClNO2 B5985388 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide CAS No. 6087-92-9

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide

Cat. No.: B5985388
CAS No.: 6087-92-9
M. Wt: 368.7 g/mol
InChI Key: XVZZVJBSCSNROL-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide is an organic compound that features a brominated phenoxy group and a chlorinated benzyl group

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-11-6-7-15(13(17)8-11)21-10-16(20)19-9-12-4-2-3-5-14(12)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZZVJBSCSNROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362296
Record name STK213474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-92-9
Record name STK213474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-bromo-4-methylphenol with 2-chlorobenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy and benzyl derivatives.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the chlorinated benzyl group can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenol
  • 2-chlorobenzylamine
  • 2-bromo-4-methylpropiophenone

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2-chlorobenzyl)acetamide is unique due to its combination of brominated phenoxy and chlorinated benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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